2-(1-Acetylpiperidin-2-yl)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

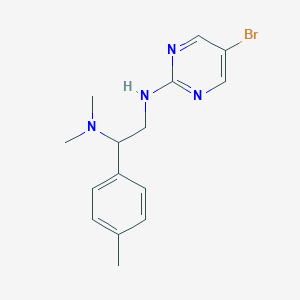

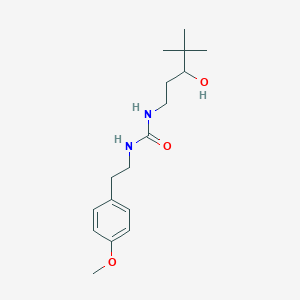

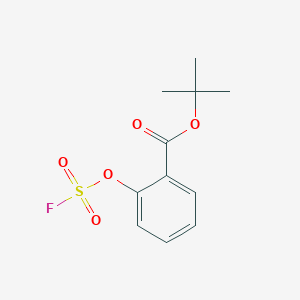

“2-(1-Acetylpiperidin-2-yl)phenylboronic acid” is a chemical compound with the CAS Number: 2377587-52-3 . It has a molecular weight of 247.1 and its IUPAC name is (2-(1-acetylpiperidin-2-yl)phenyl)boronic acid . The compound is typically stored in a refrigerated environment .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18BNO3/c1-10(16)15-9-5-4-8-13(15)11-6-2-3-7-12(11)14(17)18/h2-3,6-7,13,17-18H,4-5,8-9H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 247.1 . It is typically stored in a refrigerated environment .Applications De Recherche Scientifique

Drug Delivery Systems

2-(1-Acetylpiperidin-2-yl)phenylboronic acid has been explored for its potential in creating responsive drug delivery systems. Specifically, its boronic acid group's unique ability to bind diols in physiological conditions has been utilized in developing pH- and sugar-sensitive layer-by-layer (LbL) films and microcapsules. These systems are designed for targeted drug release in response to specific stimuli, such as changes in pH or sugar levels, which can be particularly useful for delivering drugs to areas like the gastrointestinal tract or for glucose-responsive insulin delivery in diabetes management. The inclusion of phenylboronic acid derivatives in these LbL structures enables the construction of glucose-sensitive films that could significantly impact the development of an artificial pancreas, potentially improving the quality of life for diabetic patients by offering a more physiological insulin release mechanism (Sato et al., 2011).

Electrochemical Biosensors

Research on phenylboronic acid derivatives, including this compound, has led to significant advancements in the field of electrochemical biosensors. These compounds have been instrumental in developing sensors for glucose and other biologically relevant molecules due to their ability to selectively bind to diols and form stable complexes. This selective binding is crucial for the accurate detection and monitoring of glucose levels, making these materials highly relevant for managing diabetes. The development of PBA-based biosensors demonstrates the compound's potential in creating more efficient and selective devices for health monitoring, reflecting its broader applicability in biomedical research (Anzai, 2016).

Organic Synthesis and Medicinal Chemistry

Phenylboronic acid derivatives play a vital role in organic synthesis and medicinal chemistry, serving as intermediates for creating various pharmaceuticals. Their ability to participate in Suzuki coupling reactions makes them valuable tools for constructing complex organic molecules. This synthetic utility extends to the development of new drugs and materials with potential therapeutic applications. The exploration of these compounds in organic synthesis highlights their importance in drug discovery and development, providing a pathway for creating more effective and targeted therapeutic agents (Qiu et al., 2009).

Propriétés

IUPAC Name |

[2-(1-acetylpiperidin-2-yl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO3/c1-10(16)15-9-5-4-8-13(15)11-6-2-3-7-12(11)14(17)18/h2-3,6-7,13,17-18H,4-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJGRGMLHSKHCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C2CCCCN2C(=O)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2778802.png)

![(2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B2778804.png)

![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B2778806.png)

![2-(2-methoxyphenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B2778807.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]cyclopentanecarboxamide](/img/structure/B2778808.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2778810.png)

![Ethyl 5-{[(4-methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2778816.png)